molecular formula C16H19ClN2O B1655655 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine CAS No. 401801-98-7

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine

Cat. No. B1655655
CAS RN: 401801-98-7
M. Wt: 290.79 g/mol
InChI Key: FMKXSXZVDCUOFV-UHFFFAOYSA-N
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Description

“1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine” is a chemical compound with the CAS Number: 401801-98-7 . It is a derivative of piperazine, a class of organic compounds that contain a piperazine functional group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-11-19-9-7-18-8-10-19/h1-6,18H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXSXZVDCUOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355505
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine

CAS RN

401801-98-7
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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